Binaphthyl-20-C-6
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Overview
Description
Binaphthyl-20-C-6 is a lipophilic macrocyclic crown ether . Binaphthyl-based systems have been under extensive investigation during the past years as sensors, host molecules, asymmetric catalysts, chiral-conjugated polymers, and high-performance materials .
Synthesis Analysis
The synthesis of binaphthyl-based macromolecules involves the design and synthesis of direct or indirect-linked binaphthyl-based monomers . Novel chiral 22-crown-6 ethers bearing methoxycarbonyl side groups derived from rosin acid and 2,2′-dihydroxy-1,1′-binaphthyl (BINOL) were prepared in optically pure forms .
Molecular Structure Analysis
The molecular structure of binaphthyl-based systems has been extensively studied. The crystal structure of 1,1′-binaphthyl has been determined by X-ray analysis . The molecule exists in a cis-configuration with an angle of 68° between the planes of the two naphthalene residues .
Chemical Reactions Analysis
Binaphthyl-based systems have been used as chiral catalysts for various asymmetric organic reactions . They exhibit good chiral recognition towards the isomers .
Physical And Chemical Properties Analysis
Binaphthyl-based systems have unique photophysical properties. The emission maxima of the chiral macrocycles are redshifted compared to chiral binaphthyl units . The molecular formula of binaphthyl is CH, with an average mass of 254.325 Da .
Mechanism of Action
The mechanism of action of binaphthyl-based systems involves complexation of iron(III) into the hydroxyl, followed by a radical coupling reaction of the naphthol rings initiated by iron(III) reducing into iron(II) . For monomeric QASs, the antibacterial mechanism is presumed to occur as follows: QASs are adsorbed onto and penetrate the cell wall of bacteria .
Safety and Hazards
Future Directions
Binaphthyl-based systems have been under extensive investigation during the past years as sensors, host molecules, asymmetric catalysts, chiral-conjugated polymers, and high-performance materials . Future research will likely focus on the fine-tuning of the chemical structures of binaphthyl-based systems for their applications as wide antibacterial agents .
properties
IUPAC Name |
12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3,5,7,9,29,31,33,35-decaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O6/c1-3-7-25-23(5-1)9-11-27-29(25)30-26-8-4-2-6-24(26)10-12-28(30)36-22-20-34-18-16-32-14-13-31-15-17-33-19-21-35-27/h1-12H,13-22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRCRJURFCLONS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961412 |
Source
|
Record name | 8,9,11,12,14,15,17,18,20,21-Decahydrodinaphtho[2,1-q:1',2'-s][1,4,7,10,13,16]hexaoxacycloicosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41051-90-5 |
Source
|
Record name | 4,5,7,8,10,11,13,14,16,17-Decahydrodinaphtho[2,1-q:1′,2′-s][1,4,7,10,13,16]hexaoxacycloeicosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41051-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Binaphthyl-20-crown-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8,9,11,12,14,15,17,18,20,21-Decahydrodinaphtho[2,1-q:1',2'-s][1,4,7,10,13,16]hexaoxacycloicosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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